N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide
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Overview
Description
N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide is a versatile chemical compound with a molecular formula of C₁₀H₁₈N₂OS and a molecular weight of 214.33 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a thiolane ring, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylthiolane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiolane ring may interact with thiol groups in proteins, affecting their function . The cyclopropane ring can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(Thiolan-3-yl)amino]ethyl}acetamide
- N-{2-[(Thiolan-3-yl)amino]ethyl}propionamide
- N-{2-[(Thiolan-3-yl)amino]ethyl}butyramide
Uniqueness
N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable subject for research and application .
Properties
Molecular Formula |
C10H18N2OS |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
N-[2-(thiolan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2OS/c13-10(8-1-2-8)12-5-4-11-9-3-6-14-7-9/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
GHMKGOJPSMBMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC2CCSC2 |
Origin of Product |
United States |
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